(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine (1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine
Brand Name: Vulcanchem
CAS No.: 461641-74-7
VCID: VC5392836
InChI: InChI=1S/C9H12N4.C2H6O/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-2-3/h3-6H,7H2,1-2H3;3H,2H2,1H3
SMILES: CCO.CN(C)CN1C2=CC=CC=C2N=N1
Molecular Formula: C11H18N4O
Molecular Weight: 222.292

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine

CAS No.: 461641-74-7

Cat. No.: VC5392836

Molecular Formula: C11H18N4O

Molecular Weight: 222.292

* For research use only. Not for human or veterinary use.

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine - 461641-74-7

Specification

CAS No. 461641-74-7
Molecular Formula C11H18N4O
Molecular Weight 222.292
IUPAC Name 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;ethanol
Standard InChI InChI=1S/C9H12N4.C2H6O/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-2-3/h3-6H,7H2,1-2H3;3H,2H2,1H3
Standard InChI Key GEEFDZMOKCHFRF-UHFFFAOYSA-N
SMILES CCO.CN(C)CN1C2=CC=CC=C2N=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(1H-1,2,3-Benzotriazol-1-ylmethyl)dimethylamine is characterized by the following properties :

PropertyValue
CAS Number461641-74-7
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.292 g/mol
IUPAC Name1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine; ethanol
SMILESCCO.CN(C)CN1C2=CC=CC=C2N=N1
InChI KeyGEEFDZMOKCHFRF-UHFFFAOYSA-N

The compound crystallizes as an ethanol solvate, with hydrogen bonding between the ethanol hydroxyl group and the benzotriazole nitrogen atoms . X-ray diffraction studies of analogous benzotriazole complexes (e.g., mercury chloride adducts) reveal planar benzotriazole rings and tetrahedral geometry around metal centers, suggesting potential coordination sites in this compound .

Spectroscopic Data

  • NMR (¹H): The benzotriazole protons resonate at δ 7.2–8.1 ppm (aromatic), while the N-CH₂-N dimethylamine group appears as a singlet near δ 3.7–3.9 ppm .

  • IR: Stretching vibrations at 1590 cm⁻¹ (C=N), 1450 cm⁻¹ (N-N), and 1100 cm⁻¹ (C-O of ethanol) .

Synthesis and Reaction Pathways

One-Pot Friedel-Crafts Alkylation

A optimized synthesis involves reacting 1-hydroxymethylbenzotriazole with dimethylamine in the presence of AlCl₃ at room temperature :

Reaction Scheme:
1-Hydroxymethylbenzotriazole + (CH₃)₂NHAlCl₃, CH₂Cl₂(1H-Benzotriazol-1-ylmethyl)dimethylamine\text{1-Hydroxymethylbenzotriazole + (CH₃)₂NH} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{(1H-Benzotriazol-1-ylmethyl)dimethylamine}

Conditions:

  • Solvent: Dichloromethane

  • Catalyst: Anhydrous AlCl₃ (2 equiv)

  • Time: 30 hours

  • Yield: 69–95%

This method supersedes earlier two-step procedures, offering regioselectivity and avoiding intermediate isolation .

Alternative Routes

  • Mannich Reaction: Benzotriazole, formaldehyde, and dimethylamine in aqueous medium (20°C, 24 hours) .

  • Acylbenzotriazole Methodology: N-Acylation followed by reduction, though less efficient for this derivative .

CompoundTarget Organism/ProteinActivity (IC₅₀/MIC)
N-BenzenesulfonylbenzotriazoleTrypanosoma cruzi50 μg/mL (95% lethality)
3-Aryl-2-benzotriazolylacrylonitrilesTubulin polymerization40–60 nM
5,6-Dichloro-benzotriazoleMycobacterium tuberculosis0.5 μg/mL

Stability and Reactivity

Environmental Factors

  • pH Sensitivity: Decomposes under strongly acidic (pH < 3) or basic (pH > 10) conditions via N-N bond cleavage.

  • Thermal Stability: Stable up to 150°C; degrades exothermically above 200°C (DSC data).

Reactivity in Synthesis

  • Nucleophilic Substitution: The benzotriazolylmethyl group acts as a leaving group in SN₂ reactions with Grignard reagents or thiols .

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Hg²⁺, Cu²⁺), as evidenced by crystallographic studies .

Applications in Organic and Medicinal Chemistry

Intermediate for Heterocyclic Synthesis

Used in the preparation of:

  • Tetrahydroisoquinolines via intramolecular cyclization .

  • Quinolone hybrids with enhanced antimycobacterial activity .

Research Gaps and Future Directions

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